GM4-Ganglioside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GM4-Ganglioside is a sialic acid-containing glycosphingolipid primarily found in the mammalian brain and erythrocytes. It belongs to the gala-series of gangliosides, which are characterized by their unique structure comprising a ceramide lipid tail attached through glycosidic linkage to a glycan headgroup containing one or more sialic acid residues . Gangliosides play crucial roles in cell signaling, cellular recognition, and interaction, particularly in the nervous system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of GM4-Ganglioside involves the sialylation of galactosylceramide (GalCer). This process can be achieved through various synthetic strategies, including late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation . These methods involve the use of specific glycosyltransferases to transfer sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves the overexpression of GM3/GM4 synthase (ST3GAL5) in mammalian cells. This enzyme catalyzes the sialylation of GalCer to produce this compound . The production process is optimized to ensure high yield and purity of the compound.

化学反应分析

Types of Reactions: GM4-Ganglioside undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

科学研究应用

GM4-Ganglioside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosphingolipid synthesis and metabolism.

Industry: Used as a biomarker for various cell types and antigens.

作用机制

The hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in interactions with molecules on other cells and in the extracellular space . These interactions modulate cell signaling and cell-to-cell communication, playing a crucial role in maintaining cellular functions .

相似化合物的比较

GM3-Ganglioside: Synthesized by the sialylation of lactosylceramide (LacCer) and serves as a precursor for more complex gangliosides.

GD3-Ganglioside: Contains two sialic acid residues and is involved in cell signaling and apoptosis.

GT3-Ganglioside: Contains three sialic acid residues and plays a role in neural development.

Uniqueness of GM4-Ganglioside: this compound is unique due to its specific structure and the presence of a single sialic acid residue linked to the innermost galactose . This unique structure allows it to participate in specific cellular processes and interactions that are distinct from other gangliosides .

生物活性

GM4-ganglioside is a member of the ganglioside family, which are sialic acid-containing glycosphingolipids prevalent in the nervous system. This article presents a comprehensive overview of the biological activity of this compound, including its physiological roles, interactions with cellular components, and implications in various neurological conditions.

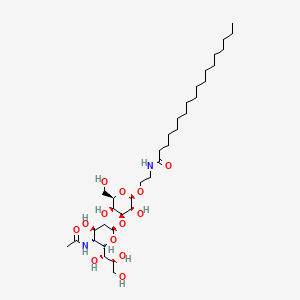

Structure and Composition

This compound consists of a ceramide backbone linked to a disaccharide unit, which includes one sialic acid residue. The ceramide backbone typically contains two hydrocarbon chains, which can vary in length and saturation. This structural configuration is crucial for its biological functions, particularly in neuronal tissues where GM4 is abundant.

Physiological Roles

- Cell Membrane Integrity : this compound is integral to the structure of myelin, the insulating layer around neuronal axons. It plays a significant role in maintaining the integrity of lipid rafts—microdomains within cell membranes that are crucial for signal transduction and protein interactions .

- Neuronal Development and Regeneration : Gangliosides, including GM4, are implicated in synaptic transmission and memory formation. They facilitate interactions between neurons and glial cells, promoting neuroprotection and regeneration following injury .

- Oligodendrocyte Function : GM4 supports oligodendrocyte proliferation, which is essential for remyelination processes in demyelinating diseases like multiple sclerosis. Studies have shown that GM4 levels increase in the frontal cortex of Alzheimer's patients, suggesting a potential role in neurodegenerative conditions .

Biological Activity and Mechanisms

This compound exhibits various biological activities through its interactions with proteins and other lipids:

- Binding to Receptors : GM4 can bind to membrane proteins, influencing their localization and activity. For instance, it has been noted to interact with receptors involved in signaling pathways critical for neuronal survival and function .

- Modulation of Immune Responses : Gangliosides can act as immunomodulators. In certain autoimmune conditions like Guillain-Barré syndrome (GBS), antibodies against gangliosides can disrupt normal immune function, leading to neuronal damage .

Table 1: Summary of Research Findings on this compound

| Study | Findings | Methodology |

|---|---|---|

| Svennerholm et al., 1991 | Decreased levels of gangliosides with aging | High-Performance Thin-Layer Chromatography (HPTLC) |

| Harlalka et al., 2013 | Increased GM3; decreased GM2 in fibroblasts | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

| Whitehead et al., 2011 | Increased GM1 and GD1a post-stroke | MALDI Imaging |

| Vajn et al., 2020 | Localization of gangliosides in mouse brain tissues | Immunochemical techniques |

Case Study: Alzheimer’s Disease

A study highlighted that GM4 levels were significantly elevated in the frontal cortex of Alzheimer's patients compared to healthy controls. This suggests a compensatory mechanism or a potential biomarker for disease progression . The implications of these findings indicate that targeting GM4 could be beneficial in therapeutic strategies aimed at enhancing oligodendrocyte function and remyelination.

属性

IUPAC Name |

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCOPBSANJMBY-IBIJVICQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66456-69-7 |

Source

|

| Record name | Ganglioside, GM4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。